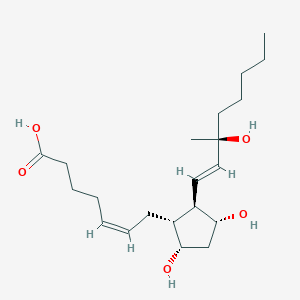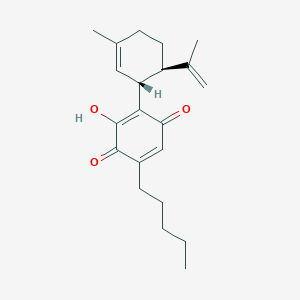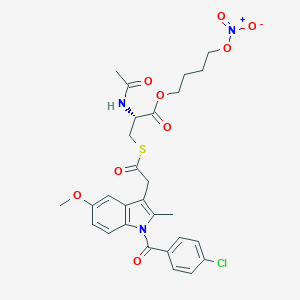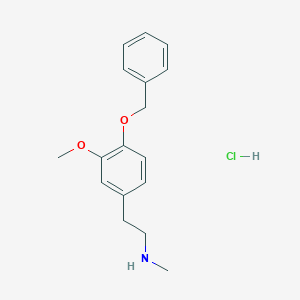
N1-Methyl pantoprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methyl pantoprazole represents a variant of pantoprazole, a proton pump inhibitor (PPI) commonly used for reducing gastric acid secretion. Unlike its parent compound, details specific to N1-Methyl pantoprazole are limited in literature. Pantoprazole itself functions by selectively inhibiting the H+/K+ ATPase in gastric parietal cells, thus blocking the final step in acid production.
Synthesis Analysis
The synthesis of pantoprazole, including its derivatives like N1-Methyl pantoprazole, typically involves condensation reactions between specific pyridinyl and benzimidazole derivatives under conditions that promote the formation of the sulfinyl linkage characteristic of PPIs. A notable example is the process described by Crowe et al. (1992) for pantoprazole, which may serve as a reference for the synthesis of its methylated forms, though specific details on the N1-methylated version are not provided (Crowe et al., 1992).
Molecular Structure Analysis
The molecular structure of pantoprazole includes a pyridinylmethylsulfinyl benzimidazole framework, critical for its activity. Modifications such as N1-methylation would alter its electronic and steric properties, potentially influencing its binding affinity and mechanism of action. Detailed molecular structure analyses typically employ spectroscopic and crystallographic techniques, though specific studies on N1-Methyl pantoprazole's structure are scarce.
Chemical Reactions and Properties
Pantoprazole undergoes acid-catalyzed conversion in the stomach to form a tetracyclic cationic sulfenamide, which irreversibly inhibits the H+/K+ ATPase. The introduction of a methyl group at the N1 position may affect this conversion process or the compound's stability and reactivity. Chemical properties, including reactivity with the gastric H+/K+ ATPase, are fundamentally important for its pharmacological activity. The work by Shin et al. (1993) on pantoprazole's site of action provides insight into the compound's chemical behavior, which could be extrapolated to its N1-methyl derivative (Shin et al., 1993).
Safety And Hazards
Orientations Futures
Pantoprazole is used to treat certain conditions in which there is too much acid in the stomach. It is used to treat erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD), a condition where the acid in the stomach washes back up into the esophagus . The use of pantoprazole should be as per the prescription of a healthcare professional .
Propriétés
IUPAC Name |
5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYXCHABHQOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl pantoprazole | |
CAS RN |
624742-53-6 |
Source


|
| Record name | N1-Methyl pantoprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-METHYL PANTOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


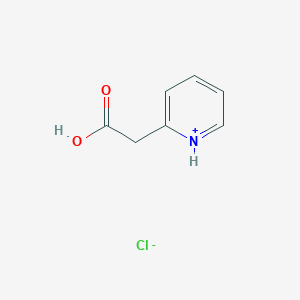
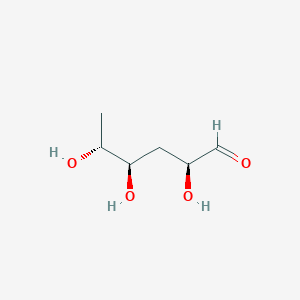
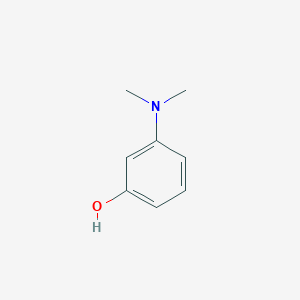
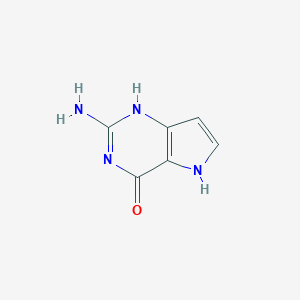
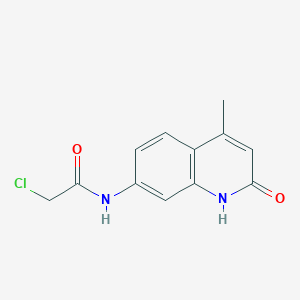

![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)
